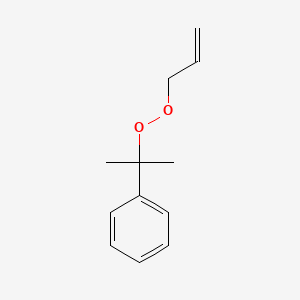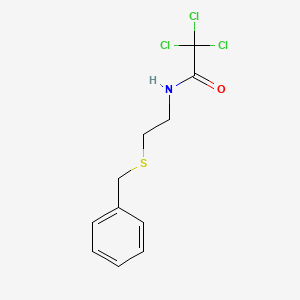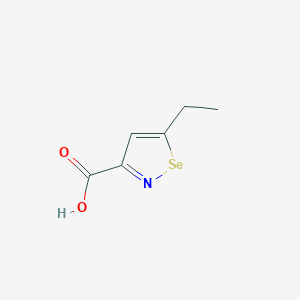
5-Ethyl-1,2-selenazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,2-selenazole-3-carboxylic acid is a heterocyclic compound containing selenium. It is part of the selenazole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in the structure imparts distinct characteristics to the compound, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-selenazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where a selenylating agent reacts with an appropriate nitrile or carboxylate precursor . The reaction conditions often include the use of a base and a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,2-selenazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol or selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
5-Ethyl-1,2-selenazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying selenium’s role in biological systems.
Industry: It can be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism by which 5-Ethyl-1,2-selenazole-3-carboxylic acid exerts its effects is related to the chemical reactivity of the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may interact with molecular targets such as enzymes, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Selenadiazole: Another selenium-containing heterocycle with different reactivity and applications.
Selenazole: The parent compound of the selenazole family, with a simpler structure.
Selenophene: A selenium analog of thiophene, with distinct electronic properties.
Uniqueness
5-Ethyl-1,2-selenazole-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group, which influence its chemical reactivity and potential applications. The combination of these functional groups with the selenazole ring makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H7NO2Se |
|---|---|
Poids moléculaire |
204.10 g/mol |
Nom IUPAC |
5-ethyl-1,2-selenazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2Se/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) |
Clé InChI |
RFVFHTLAZBXOKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=N[Se]1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


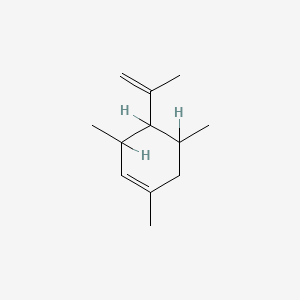
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
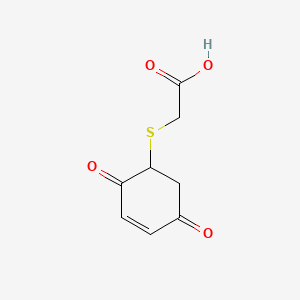
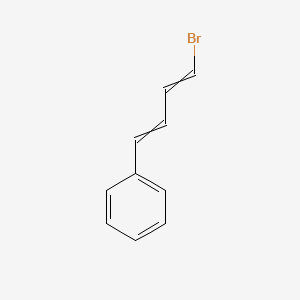
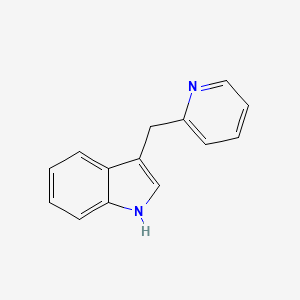
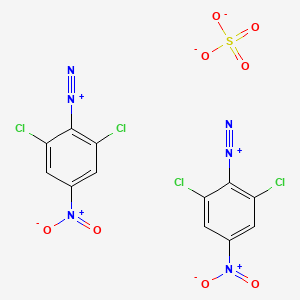
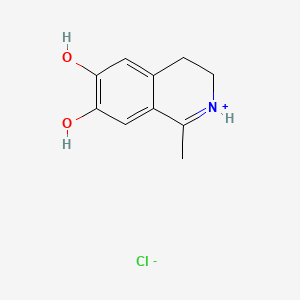


![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

